molecular formula C14H14N2O3S B4452010 2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE

2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B4452010
M. Wt: 290.34 g/mol
InChI Key: XIFAKOHPSOVOAT-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE is a chemical compound that belongs to the class of sulfonyl amides It is characterized by the presence of an ethanesulfonyl group attached to a benzamide moiety, with a pyridin-3-yl substituent

Properties

IUPAC Name

2-ethylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-20(18,19)13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFAKOHPSOVOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE typically involves the reaction of ethanesulfonyl chloride with N-(pyridin-3-yl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve N-(pyridin-3-yl)benzamide in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridin-3-yl group can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(METHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 2-position instead of the 3-position.

    2-(ETHANESULFONYL)-N-(PYRIDIN-4-YL)BENZAMIDE: Similar structure but with the pyridinyl group at the 4-position instead of the 3-position.

Uniqueness

2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to the specific positioning of the ethanesulfonyl and pyridin-3-yl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE
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2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE

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